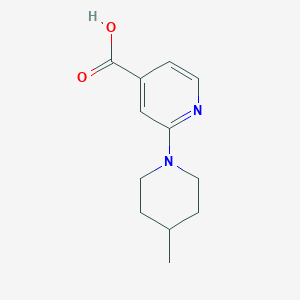![molecular formula C13H13FN2O B1385777 1-[4-(3,5-diméthyl-1H-pyrazol-1-yl)-3-fluorophényl]éthanone CAS No. 1152867-99-6](/img/structure/B1385777.png)
1-[4-(3,5-diméthyl-1H-pyrazol-1-yl)-3-fluorophényl]éthanone
Vue d'ensemble
Description
“1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone” is a chemical compound with a molecular formula of C5H6N2O . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a solvent-free synthesis of (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones has been described . The synthesis involved a greener approach and the compounds were characterized using IR, NMR (1H, 13C), mass spectrometry, and elemental analyses .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of a compound was determined by single-crystal X-ray diffraction at 111 K and room temperature together with isobaric thermal expansion . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone” are not available, similar compounds have been studied for their reactivity. For instance, a cobalt (II) iodide complex with bis (3,5-dimethyl-1H-pyrazol-1-yl)methane has been synthesized and characterized by electron spectroscopy and X-ray diffraction analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, IR, 1H NMR, 13C NMR, and MS of a similar compound have been provided . The compound had a yield of 86%, a melting point of 169–172 °C, and a molecular weight of 352 .Applications De Recherche Scientifique
Synthèse organique
Ce composé sert de précurseur en synthèse organique, en particulier dans la formation d'aminocétones. Les aminocétones sont des intermédiaires précieux dans la synthèse de divers composés hétérocycliques . Le processus implique la réaction du (3,5-diméthyl-1H-pyrazol-1-yl)méthanol avec la 4-amino-acétophénone dans l'acétonitrile, conduisant à la formation d'un précipité blanc qui est ensuite filtré et séché .
Chimie des ligands
En chimie des ligands, ce composé peut agir comme un ligand en raison de la présence du cycle pyrazole, connu pour sa capacité de coordination avec divers métaux. Cela le rend utile dans la préparation de complexes métalliques qui ont des applications en catalyse et en science des matériaux .
Chimie médicinale
La partie pyrazole est un pharmacophore important en chimie médicinale. Elle est présente dans divers agents thérapeutiques en raison de son activité biologique. Ce composé pourrait être utilisé comme matière première pour la synthèse de médicaments potentiels ayant des propriétés anti-inflammatoires, analgésiques et antipyrétiques .
Recherche antileishmanienne et antimalarienne
Le composé a montré des promesses dans la recherche antileishmanienne et antimalarienne. Des études de simulation moléculaire ont indiqué que des dérivés de ce composé présentent un motif approprié dans le site actif de certaines enzymes, caractérisé par une énergie libre de liaison plus faible, ce qui est crucial pour le développement de nouveaux traitements .
Science des matériaux
En science des matériaux, les dérivés du composé peuvent être utilisés pour modifier les propriétés de surface des matériaux. Ceci est particulièrement pertinent dans la création de revêtements spécialisés qui peuvent fournir une résistance améliorée aux facteurs environnementaux ou une interaction améliorée avec d'autres substances .
Chimie analytique
En tant que standard analytique, ce composé peut être utilisé dans l'étalonnage des instruments et le développement de méthodes analytiques. Sa structure bien définie et sa stabilité le rendent approprié pour une utilisation en chromatographie liquide haute performance (CLHP) et autres techniques analytiques .
Safety and Hazards
Orientations Futures
The future directions for the study of “1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, a study has suggested the synthesis of new heterocyclic ligands and the study of the catecholase activity of catalysts based on copper (II) .
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility, stability, and bioavailability of similar pyrazole derivatives can be influenced by factors such as the presence of functional groups, the ph of the environment, and the specific formulation used .
Result of Action
Similar pyrazole derivatives have been reported to exhibit a range of biological activities, including antiviral, antitumoral, and inhibition of tubulin polymerization .
Action Environment
The action, efficacy, and stability of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and administered .
Propriétés
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-8-6-9(2)16(15-8)13-5-4-11(10(3)17)7-12(13)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBWLGIFBSASET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)C(=O)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


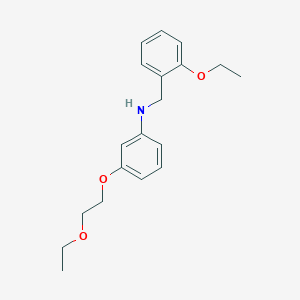
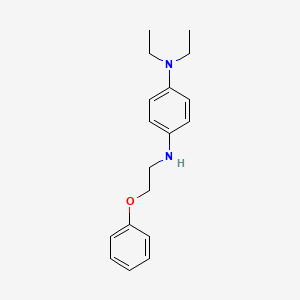
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)
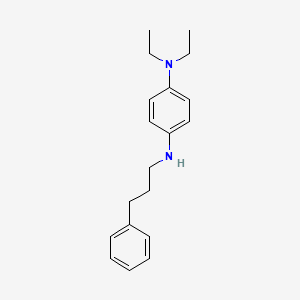

![N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1385703.png)
![3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine](/img/structure/B1385705.png)
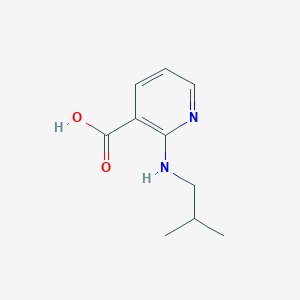
![2-[(2-Furylmethyl)amino]nicotinic acid](/img/structure/B1385707.png)
![3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1385709.png)

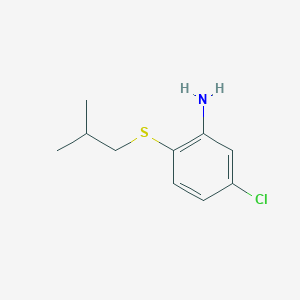
![1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1385714.png)
